Cas no 1699558-50-3 (2-(2-{(tert-butoxy)carbonylamino}ethyl)amino-5-nitrobenzoic acid)

2-(2-{(tert-Butoxy)carbonylamino}ethyl)amino-5-nitrobenzoic acid is a nitrobenzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group. This compound is valuable in organic synthesis, particularly as an intermediate in peptide coupling and pharmaceutical research. The Boc group enhances stability during reactions, allowing selective deprotection under mild acidic conditions. The nitro and carboxylic acid functionalities provide versatile reactivity for further modifications, such as reduction or esterification. Its well-defined structure ensures consistent performance in multi-step syntheses. This compound is particularly useful in constructing complex molecules where controlled amine protection and precise functional group manipulation are required. Suitable for research applications, it offers reliability in synthetic workflows.
2-(2-{(tert-butoxy)carbonylamino}ethyl)amino-5-nitrobenzoic acid structure
1699558-50-3 structure
Product Name:2-(2-{(tert-butoxy)carbonylamino}ethyl)amino-5-nitrobenzoic acid
CAS No:1699558-50-3
MF:C14H19N3O6
MW:325.317163705826
CID:6343152
PubChem ID:104933019
Update Time:2025-05-21

2-(2-{(tert-butoxy)carbonylamino}ethyl)amino-5-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-{(tert-butoxy)carbonylamino}ethyl)amino-5-nitrobenzoic acid
    • 1699558-50-3
    • 2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]-5-nitrobenzoic acid
    • EN300-12494879
    • Inchi: 1S/C14H19N3O6/c1-14(2,3)23-13(20)16-7-6-15-11-5-4-9(17(21)22)8-10(11)12(18)19/h4-5,8,15H,6-7H2,1-3H3,(H,16,20)(H,18,19)
    • InChI Key: KAQJLBZLZOUFLS-UHFFFAOYSA-N
    • SMILES: O(C(NCCNC1C=CC(=CC=1C(=O)O)[N+](=O)[O-])=O)C(C)(C)C

Computed Properties

  • Exact Mass: 325.12738533g/mol
  • Monoisotopic Mass: 325.12738533g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 134Ų

2-(2-{(tert-butoxy)carbonylamino}ethyl)amino-5-nitrobenzoic acid Pricemore >>

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Additional information on 2-(2-{(tert-butoxy)carbonylamino}ethyl)amino-5-nitrobenzoic acid

2-(2-{(tert-butoxy)carbonylamino}ethyl)amino-5-nitrobenzoic acid: A Comprehensive Overview

The compound with CAS No 1699558-50-3, known as 2-(2-{(tert-butoxy)carbonylamino}ethyl)amino-5-nitrobenzoic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The tert-butoxy carbonyl group (BOC group) plays a pivotal role in its synthesis and functional properties, while the nitrobenzoic acid moiety contributes to its reactivity and biological activity.

Recent studies have highlighted the importance of tert-butoxy carbonyl amino groups in protecting amines during complex organic syntheses. The presence of this group in 2-(2-{(tert-butoxy)carbonylamino}ethyl)amino-5-nitrobenzoic acid facilitates precise control over the reactivity of the amine functionality, making it an ideal substrate for further modifications. Researchers have explored its utility in peptide synthesis, where the BOC group serves as a reliable protecting agent under various reaction conditions.

The 5-nitrobenzoic acid component of this compound introduces electron-withdrawing effects, which significantly influence its chemical behavior. This feature has been leveraged in designing novel bioactive molecules, particularly in the context of anti-inflammatory and anticancer agents. Recent advancements in medicinal chemistry have demonstrated that derivatives of this compound exhibit promising activities against various disease models, underscoring its potential as a lead compound for drug discovery.

From a synthetic perspective, the preparation of 2-(2-{(tert-butoxy)carbonylamino}ethyl)amino-5-nitrobenzoic acid involves multi-step processes that highlight the versatility of modern organic synthesis techniques. The integration of coupling reactions, oxidation steps, and protecting group strategies has enabled efficient access to this compound. Notably, the use of microwave-assisted synthesis has been reported to enhance reaction yields and reduce reaction times, making it more amenable for large-scale production.

In terms of applications, this compound has found utility in both academic research and industrial settings. Its role as an intermediate in peptide synthesis is well-documented, with recent studies emphasizing its compatibility with orthogonal protection/deprotection strategies. Additionally, its ability to participate in click chemistry reactions has opened new avenues for constructing complex molecular architectures.

The biological evaluation of 2-(2-{(tert-butoxy)carbonylamino}ethyl)amino-5-nitrobenzoic acid has revealed intriguing insights into its pharmacokinetic properties. Preclinical studies suggest that it exhibits favorable absorption profiles and moderate metabolic stability, attributes that are critical for drug candidates. Furthermore, its ability to modulate key signaling pathways involved in inflammation and cancer progression positions it as a potential therapeutic agent.

Looking ahead, ongoing research is focused on optimizing the synthetic routes for this compound to improve scalability and cost-effectiveness. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from the laboratory to clinical trials. The integration of advanced computational tools, such as machine learning algorithms for predicting bioactivity, is also anticipated to play a crucial role in refining its therapeutic potential.

In conclusion, 2-(2-{(tert-butoxy)carbonylamino}ethyl)amino-5-nitrobenzoic acid stands as a testament to the ingenuity of modern organic chemistry. Its unique combination of functional groups and versatile reactivity makes it an invaluable tool for advancing drug discovery and development. As research continues to unfold, this compound is poised to make significant contributions to the field of medicinal chemistry.

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